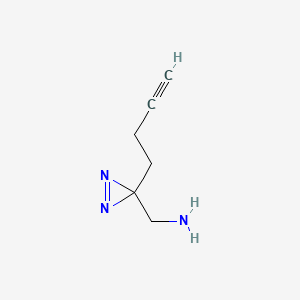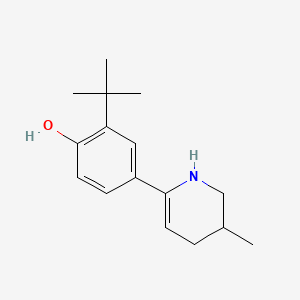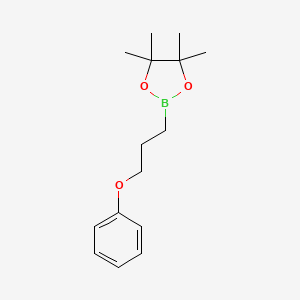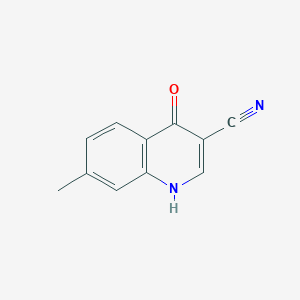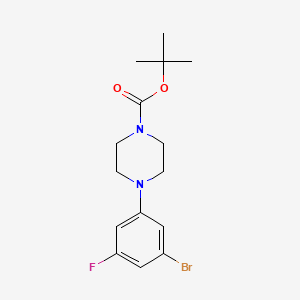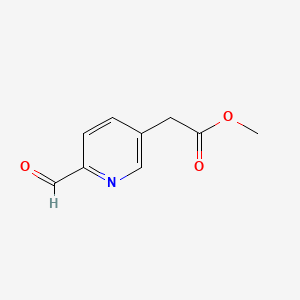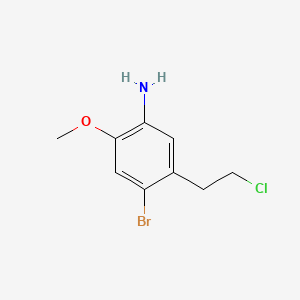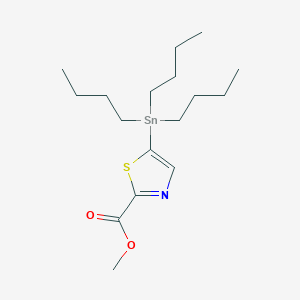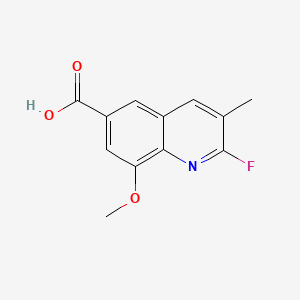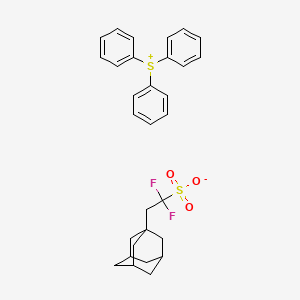
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate is a complex organic compound that combines the structural features of triphenylsulfonium and adamantane derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with appropriate reagents to introduce the adamantane moiety. The final step involves the formation of the triphenylsulfonium group, which can be achieved through the reaction of triphenylsulfonium chloride with the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular membranes, affecting their permeability and function . The pathways involved in these actions are complex and depend on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsulfonium chloride: A simpler compound with similar sulfonium functionality.
Adamantane derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core structure.
Difluoroethane derivatives: Compounds such as 1,1-difluoroethane and its derivatives.
Uniqueness
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate is unique due to its combination of triphenylsulfonium, adamantane, and difluoroethane moieties. This unique structure imparts specific chemical properties and reactivity that are not found in simpler compounds .
Propriétés
Formule moléculaire |
C30H32F2O3S2 |
|---|---|
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
2-(1-adamantyl)-1,1-difluoroethanesulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C12H18F2O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12(14,18(15,16)17)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h1-15H;8-10H,1-7H2,(H,15,16,17)/q+1;/p-1 |
Clé InChI |
GRCVHLCFMAVQCF-UHFFFAOYSA-M |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CC(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


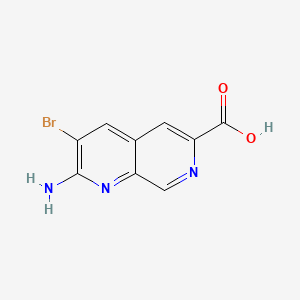
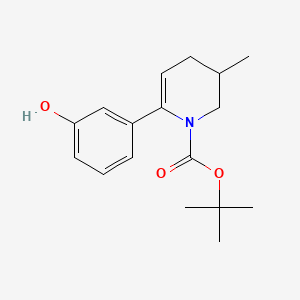
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
